Calcium permanganate

Description

Properties

IUPAC Name |

calcium;dipermanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Mn.8O/q+2;;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSMCTNXSYZEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

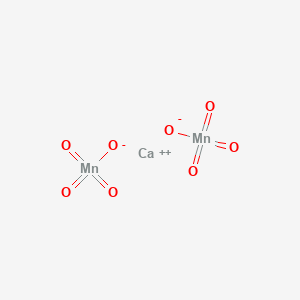

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(MnO4)2, CaMn2O8 | |

| Record name | Calcium permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015791 | |

| Record name | Calcium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium permanganate is a purple crystalline solid. It is used as a disinfectant and deodorizer, in water purification, and for many other uses., Violet to purple crystals (tends to adsorb water from air and become liquid); [HSDB] | |

| Record name | CALCIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.4 g/cu cm | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Violet or dark-purple deliquescent crystals | |

CAS No. |

10118-76-0 | |

| Record name | CALCIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720Y4E8F5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Calcium Permanganate from Potassium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of calcium permanganate from potassium permanganate via a metathesis reaction with calcium chloride. The process hinges on the differential solubility of the resulting salts for purification by fractional crystallization. This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and relevant quantitative data to support researchers in the successful synthesis of this compound.

Core Principles

The synthesis of this compound from potassium permanganate is primarily achieved through a double displacement or metathesis reaction. In this reaction, aqueous solutions of potassium permanganate (KMnO₄) and calcium chloride (CaCl₂) are mixed, leading to the formation of this compound (Ca(MnO₄)₂) and potassium chloride (KCl). The reaction proceeds according to the following balanced chemical equation:

2 KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2 KCl(s)

The success of this synthesis relies on the significant difference in solubility between this compound and potassium chloride in water. This compound is highly soluble in water, whereas potassium chloride is considerably less soluble, particularly at lower temperatures. This disparity allows for the separation and purification of the desired this compound through fractional crystallization. By carefully controlling the temperature of the reaction mixture, potassium chloride can be selectively precipitated out of the solution, leaving the this compound in the aqueous phase.

To ensure a high yield of this compound, a slight excess of calcium chloride is often employed to drive the reaction equilibrium to the right, favoring the formation of the products. However, a large excess should be avoided as it can complicate the purification process. Additionally, the thermal sensitivity of the permanganate ion necessitates careful temperature control throughout the synthesis to prevent decomposition into manganese dioxide (MnO₂) and other byproducts.[1]

Quantitative Data

The following tables summarize key quantitative data relevant to the synthesis and purification of this compound.

Table 1: Molar Masses of Reactants and Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Potassium Permanganate | KMnO₄ | 158.03 |

| Calcium Chloride | CaCl₂ | 110.98 |

| This compound | Ca(MnO₄)₂ | 277.95 |

| Potassium Chloride | KCl | 74.55 |

Table 2: Solubility of Relevant Compounds in Water at Various Temperatures

| Compound | 0°C ( g/100 mL) | 20°C ( g/100 mL) | 60°C ( g/100 mL) |

| This compound (as tetrahydrate) | - | 338[2] | - |

| Potassium Permanganate | 2.83 | 6.4 | 22.1 |

| Potassium Chloride | 27.6 | 34.0 | 45.5 |

| Calcium Chloride | 59.5 | 74.5 | 159 |

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of this compound from potassium permanganate and calcium chloride.

3.1. Materials and Equipment

-

Potassium permanganate (KMnO₄), reagent grade

-

Calcium chloride (CaCl₂), anhydrous, reagent grade

-

Distilled or deionized water

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Drying oven or desiccator

3.2. Procedure

Step 1: Preparation of Reactant Solutions

-

Potassium Permanganate Solution: Dissolve 31.6 g (0.2 mol) of potassium permanganate in 500 mL of distilled water in a 1 L beaker. Gently heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature.

-

Calcium Chloride Solution: Dissolve 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of distilled water in a separate beaker. Stir until the calcium chloride is fully dissolved. A slight excess of calcium chloride can be used to promote a higher yield.

Step 2: Reaction

-

Slowly add the calcium chloride solution to the potassium permanganate solution while continuously stirring with a magnetic stirrer.

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion. The solution will be a deep purple color.

Step 3: Fractional Crystallization

-

Cool the reaction mixture in an ice bath to a temperature between 0°C and 5°C.

-

Maintain this temperature for at least one hour with occasional gentle stirring. During this time, the less soluble potassium chloride will precipitate out of the solution as fine crystals.

-

Set up a vacuum filtration apparatus with a Buchner funnel.

-

Quickly filter the cold solution to separate the precipitated potassium chloride crystals. The filtrate contains the desired this compound.

Step 4: Isolation and Purification of this compound

-

Transfer the filtrate to a clean beaker.

-

To isolate the this compound, the solution needs to be concentrated. This can be achieved by gentle heating (not exceeding 40-50°C to avoid decomposition) to evaporate some of the water. Caution: Rapid heating can lead to decomposition of the permanganate.

-

Once the solution is sufficiently concentrated (crystals may start to form on the surface), allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound.

-

Collect the purple-black crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

Step 5: Drying

-

Carefully transfer the purified crystals to a watch glass or petri dish.

-

Dry the this compound in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This compound is deliquescent and should be stored in a tightly sealed container.

Visualizations

Diagram 1: Chemical Reaction Pathway

Caption: Metathesis reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

References

Calcium Permanganate: A Technical Overview for Scientific Professionals

Abstract

This technical guide provides a comprehensive overview of calcium permanganate, Ca(MnO₄)₂, a strong oxidizing agent with applications in chemical synthesis, water treatment, and environmental remediation. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Particular emphasis is placed on its role as an oxidant in organic chemistry, which is relevant to drug development and the synthesis of complex organic intermediates. Safety considerations and handling procedures are also discussed.

Introduction

This compound, with the chemical formula Ca(MnO₄)₂, is an inorganic compound consisting of a calcium cation (Ca²⁺) and two permanganate anions (MnO₄⁻).[1][2] It is a potent oxidizing agent, a property conferred by the manganese atom in its +7 oxidation state.[3] While less common than its potassium counterpart, this compound offers distinct solubility characteristics that can be advantageous in certain applications. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on its chemical formula, structure, properties, and synthesis.

Chemical Formula and Structure

The chemical formula for this compound is Ca(MnO₄)₂ .[1][2][4][5] The permanganate anion (MnO₄⁻) features a central manganese atom tetrahedrally coordinated to four oxygen atoms. The overall structure is an ionic salt.

This compound typically crystallizes as a tetrahydrate, Ca(MnO₄)₂·4H₂O . The crystal structure of this hydrate has been determined to be orthorhombic.[6]

Ionic association of this compound.

Physicochemical Properties

This compound is a purple, deliquescent crystalline solid.[1][2] It is highly soluble in water and, as a strong oxidizer, reacts with and decomposes in alcohol and other organic solvents.[1][7]

| Property | Value |

| Chemical Formula | Ca(MnO₄)₂ |

| Molar Mass | 277.95 g/mol [1][7] |

| Appearance | Purple, deliquescent crystals[1][2] |

| Density | 2.4 g/cm³[7] |

| Melting Point | Decomposes at 140 °C (tetrahydrate)[1] |

| Solubility in Water | Tetrahydrate: 331 g/100 mL at 14 °C; 338 g/100 mL at 25 °C[1] |

| Crystal Structure | Ca(MnO₄)₂·4H₂O : Orthorhombic, Space group Pccn (No. 56)[6] |

| Lattice Parameters | a = 13.9791(19) Å, b = 5.5404(8) Å, c = 13.3908(18) Å, V = 1037.1(2) ų (for tetrahydrate)[6] |

| Percent Composition | Ca: 14.42%, Mn: 39.53%, O: 46.05%[4] |

Synthesis of this compound

Several methods for the preparation of this compound have been reported. The choice of method depends on the available starting materials and desired purity.

Metathesis Reaction

A common laboratory-scale synthesis involves the reaction of potassium permanganate with calcium chloride in an aqueous solution.[2]

Reaction: 2KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2KCl(s)

The potassium chloride, being less soluble, can be separated by fractional crystallization.

Synthesis from Manganese Dioxide

This compound can also be prepared by oxidizing manganese dioxide (MnO₂) with calcium hypochlorite in an alkaline solution.[2] A small amount of calcium hydroxide is added to maintain a high pH.

Reaction: 2MnO₂ + 3Ca(OCl)₂ + 2Ca(OH)₂ → Ca(MnO₄)₂ + 3CaCl₂ + 2H₂O

Logical workflow for the synthesis of this compound.

Experimental Protocol: Metathesis Reaction

Objective: To synthesize this compound tetrahydrate via metathesis from potassium permanganate and calcium chloride.

Materials:

-

Potassium permanganate (KMnO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Buchner funnel, filter paper)

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Prepare a concentrated solution of potassium permanganate by dissolving a stoichiometric amount in a minimal volume of warm (approx. 50-60°C) deionized water with stirring.

-

In a separate flask, prepare a saturated solution of calcium chloride in deionized water.

-

Slowly add the calcium chloride solution to the potassium permanganate solution while stirring continuously. A precipitate of potassium chloride may begin to form.

-

Cool the mixture in an ice bath to maximize the precipitation of potassium chloride.

-

Separate the precipitated KCl by vacuum filtration.

-

Transfer the filtrate, which contains the aqueous this compound, to a crystallizing dish.

-

Allow the water to evaporate slowly in a fume hood at room temperature, or concentrate the solution by gentle heating.

-

Collect the resulting purple crystals of Ca(MnO₄)₂·4H₂O by filtration.

-

Dry the crystals in a vacuum desiccator to prevent further hydration or decomposition.

Applications in Research and Development

Oxidizing Agent in Organic Synthesis

Permanganates are versatile oxidizing agents in organic chemistry, capable of oxidizing a wide range of functional groups.[8] They can be used for the conversion of alkenes to diols, the oxidation of aldehydes to carboxylic acids, and the oxidation of alkyl side chains on aromatic rings to carboxylic acids.[9][10] While potassium permanganate is more commonly used, the high solubility of this compound in water can be beneficial for certain aqueous-phase reactions.

The general mechanism for the oxidation of an alkene to a syn-diol by permanganate involves the formation of a cyclic manganate ester intermediate.

Oxidation of an alkene to a syn-diol via a cyclic manganate ester.

The use of permanganates is integral to the synthesis of certain pharmaceutical compounds, such as ascorbic acid, chloramphenicol, and saccharin, although specific industrial processes may favor sodium or potassium permanganate.[11]

Water Sterilization and Disinfection

This compound is used for the sterilization of water.[1][7] Its strong oxidizing properties allow it to destroy bacteria, viruses, and other microorganisms.[12] It is also effective at oxidizing dissolved iron, manganese, and hydrogen sulfide, which can then be removed by filtration. The presence of calcium ions can aid in the aggregation of algae cells after oxidation, enhancing their removal.[13]

Other Applications

Other reported uses for this compound include:

-

Historically, as a component of rocket fuel.[1]

Safety and Handling

This compound is a strong oxidizing agent and must be handled with care.

-

Fire and Explosion Hazard: It is not combustible but will accelerate the burning of combustible materials.[2] Finely divided mixtures with combustible materials may be explosive. Spontaneous ignition can occur upon contact with liquid combustible materials.[2]

-

Reactivity: It can react explosively with sulfuric acid, acetic acid, and acetic anhydride if not kept cold.[1][2] Contact with organic substances can lead to fire or explosions.[1]

-

Health Hazards: this compound is corrosive and can cause burns to the skin, eyes, and respiratory tract. Ingestion is highly toxic and can lead to severe injury or death.[7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a powerful inorganic oxidizing agent with established and potential applications in various scientific fields. Its high solubility in water distinguishes it from other permanganate salts. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. While its direct role in drug development is primarily as a synthetic reagent, its utility in water purification and environmental remediation underscores its broader scientific importance.

References

- 1. This compound Supplier|High-Purity Research Grade [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. proprep.com [proprep.com]

- 4. canyoncomponents.com [canyoncomponents.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CaMn2O8 | CID 24959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 12. speediipl.com [speediipl.com]

- 13. The mechanisms of potassium permanganate on algae removal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium permanganate, Ca(MnO₄)₂, is a potent oxidizing agent with a range of applications in chemical synthesis, water treatment, and formerly, as a disinfectant and in rocketry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key reactivity and safety considerations. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Physical Properties of this compound

This compound is a purple, crystalline solid that is deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[1][2] It is typically available in its tetrahydrate form, Ca(MnO₄)₂·4H₂O. The quantitative physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | Ca(MnO₄)₂ | [1] |

| Molar Mass | 277.95 g/mol | [1] |

| Appearance | Purple, deliquescent crystals | [1][2] |

| Density | 2.4 g/cm³ | [1] |

| Melting Point | Decomposes at 140 °C (284 °F; 413 K) (tetrahydrate) | [1] |

| Solubility in Water | 331 g/100 mL at 14 °C (tetrahydrate)338 g/100 mL at 25 °C (tetrahydrate) | [1] |

| Solubility in other solvents | Soluble in ammonium hydroxide; decomposes in alcohol. | [1] |

Chemical Properties of this compound

The chemical behavior of this compound is dominated by the permanganate ion (MnO₄⁻), which is a strong oxidizing agent. The manganese atom in the permanganate ion is in the +7 oxidation state, its highest possible oxidation state.

Oxidizing Properties

This compound is a powerful oxidizing agent, capable of reacting with a wide range of reducing agents.[1] It will accelerate the burning of combustible materials, and mixtures with finely divided combustible materials may be explosive.[1] Contact with liquid combustible materials can lead to spontaneous ignition.[1]

Reactivity with Other Substances

Extreme caution should be exercised when using this compound, as it can react violently with a variety of substances:

-

Sulfuric Acid: Contact with sulfuric acid can cause fires or explosions.[1] Mixtures of this compound and sulfuric acid can explode upon contact with organic materials such as benzene, carbon disulfide, diethyl ether, and ethyl alcohol.[1]

-

Acetic Acid and Acetic Anhydride: Mixtures with acetic acid or acetic anhydride can be explosive if not kept cold.[1]

-

Organic Matter: As a strong oxidant, it reacts readily with organic compounds. This property is harnessed in organic synthesis for the oxidation of various functional groups.

Decomposition

Upon heating, this compound decomposes. The tetrahydrate form begins to decompose at 140 °C.[1] This thermal instability is a key safety consideration.

Experimental Protocols

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale preparations are detailed below.

This method relies on a metathesis reaction between potassium permanganate and calcium chloride in an aqueous solution.

Reaction: 2KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2KCl(s)

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of potassium permanganate (KMnO₄) in distilled water at a slightly elevated temperature (e.g., 40-50 °C) to maximize concentration.

-

Prepare a concentrated solution of calcium chloride (CaCl₂) in distilled water.

-

-

Reaction:

-

Slowly add the calcium chloride solution to the stirred potassium permanganate solution.

-

A precipitate of potassium chloride (KCl) will form due to its lower solubility in the reaction mixture.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to further decrease the solubility of KCl and maximize its precipitation.

-

Separate the precipitated KCl by filtration.

-

The filtrate contains the desired this compound.

-

Carefully evaporate the water from the filtrate under reduced pressure and at a low temperature (below 40 °C) to avoid decomposition of the this compound.

-

The resulting purple crystals of this compound are highly deliquescent and should be stored in a tightly sealed container in a desiccator.

-

This method involves the oxidation of manganese dioxide in an alkaline medium.

Reaction: 2MnO₂ + 3Ca(OCl)₂ + 2Ca(OH)₂ → Ca(MnO₄)₂ + 2CaCl₂ + 2Ca(OH)₂

Methodology:

-

Reaction Mixture Preparation:

-

Create a slurry of manganese dioxide (MnO₂) in a solution of calcium hypochlorite (Ca(OCl)₂).

-

Add a small amount of calcium hydroxide (Ca(OH)₂) to the mixture to ensure alkaline conditions (to raise the pH).

-

-

Reaction:

-

Heat the mixture gently while stirring to promote the oxidation of manganese dioxide to permanganate. The reaction progress can be monitored by the appearance of the characteristic purple color of the permanganate ion.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and filter it to remove any unreacted manganese dioxide and other solid byproducts.

-

The resulting filtrate contains this compound and dissolved calcium chloride.

-

Isolate the this compound from the filtrate by careful evaporation of the solvent under reduced pressure and low temperature, as described in the previous method.

-

Representative Experimental Protocol: Oxidation of an Alcohol

The potent oxidizing properties of this compound can be utilized in organic synthesis. The following is a representative protocol for the oxidation of a primary alcohol to a carboxylic acid, adapted from procedures typically using potassium permanganate.

Reaction: R-CH₂OH + Ca(MnO₄)₂ → R-COOH + MnO₂

Methodology:

-

Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol in a suitable solvent (e.g., a mixture of t-butanol and water).

-

-

Reaction:

-

Prepare a solution of this compound in water.

-

Slowly add the this compound solution to the stirred alcohol solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the reaction temperature, using an ice bath if necessary.

-

The reaction mixture will turn from purple to a brown suspension as the permanganate is reduced to manganese dioxide (MnO₂).

-

-

Quenching and Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the purple color and confirmed by TLC analysis), quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the brown manganese dioxide is converted to soluble manganese(II) salts.

-

Acidify the reaction mixture with a dilute acid (e.g., 10% sulfuric acid).

-

-

Extraction and Purification:

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can then be purified by recrystallization or chromatography.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Oxidizing Hazard: It is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.

-

Toxicity: It is toxic if ingested or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents. Keep the container tightly closed.

Applications

Beyond its use in organic synthesis, this compound has several other applications:

-

Water Treatment: It is used for the sterilization of water, where it oxidizes and precipitates iron, manganese, and other impurities.

-

Textile Industry: It is used as a bleaching agent.

-

Deodorizer: Its oxidizing properties make it an effective deodorizer.

-

Other Uses: It has been used as an antiseptic and disinfectant, and historically as a component in rocket propellants. It is also believed to have teeth-whitening properties.[1]

Conclusion

This compound is a powerful and versatile oxidizing agent with important applications in various scientific and industrial fields. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its effective and safe use. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

calcium permanganate CAS number and molecular weight

Audience: Researchers, scientists, and chemical industry professionals.

Core Focus: This document provides a detailed overview of the chemical and physical properties, synthesis protocols, and safety information for calcium permanganate.

Chemical Identity and Properties

This compound, with the chemical formula Ca(MnO₄)₂, is a strong oxidizing agent. It consists of a calcium cation (Ca²⁺) and two permanganate anions (MnO₄⁻). It typically appears as purple, deliquescent crystals.

Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 10118-76-0 | [1][2] |

| Molecular Weight | 277.95 g/mol | [1] |

| Molecular Formula | Ca(MnO₄)₂ or CaMn₂O₈ | [1] |

| Appearance | Purple crystalline solid | [1] |

| Density | 2.4 g/cm³ | [1] |

| Solubility in Water | Freely soluble | [1] |

| Decomposition | Decomposes in alcohol | [1] |

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical reactions.

Protocol 1: Metathesis Reaction from Potassium Permanganate and Calcium Chloride

This method relies on a double displacement reaction between potassium permanganate (KMnO₄) and calcium chloride (CaCl₂).

-

Reaction: 2KMnO₄ + CaCl₂ → Ca(MnO₄)₂ + 2KCl

-

Procedure:

-

Prepare aqueous solutions of potassium permanganate and calcium chloride.

-

Mix the two solutions. The less soluble potassium chloride (KCl) will precipitate out of the solution, leaving this compound in the aqueous phase.

-

Separate the precipitated KCl by filtration.

-

The resulting solution contains this compound. Further concentration and crystallization may be required to obtain solid this compound.

-

Protocol 2: Reaction from Aluminum Permanganate and Calcium Oxide

This synthesis involves the reaction of aluminum permanganate (Al(MnO₄)₃) with calcium oxide (CaO).

-

Reaction: Al(MnO₄)₃ + 3CaO + 3H₂O → 3Ca(MnO₄)₂ + 2Al(OH)₃

-

Procedure:

-

React an aqueous solution of aluminum permanganate with solid calcium oxide.

-

Aluminum hydroxide (Al(OH)₃), being insoluble, will precipitate out of the solution.

-

Filter the mixture to remove the precipitated aluminum hydroxide.

-

The filtrate is an aqueous solution of this compound.

-

Protocol 3: Oxidation of Manganese Dioxide

This method involves the oxidation of manganese dioxide (MnO₂) using calcium hypochlorite (Ca(ClO)₂).

-

Procedure:

-

Create a solution of calcium hypochlorite.

-

Add manganese dioxide to the solution.

-

A small amount of calcium hydroxide (Ca(OH)₂) can be added to raise the pH, which facilitates the reaction.

-

The hypochlorite acts as the oxidizing agent, converting the manganese from the +4 oxidation state in MnO₂ to the +7 state in the permanganate ion (MnO₄⁻).

-

Logical Workflow Visualization

The following diagram illustrates the synthesis of this compound via the metathesis reaction described in Protocol 1.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Fire and Explosion Hazard: It is non-combustible but will accelerate the burning of combustible materials. Mixtures with finely divided combustible materials may be explosive.

-

Reactivity: Contact with liquid combustible materials may lead to spontaneous ignition. It can react violently with substances like sulfuric acid, acetic acid, and other organic materials, potentially causing fires or explosions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, goggles, and a lab coat, should be worn when handling this chemical.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat. Keep containers tightly closed.

References

solubility of calcium permanganate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium permanganate in aqueous and organic media. The information is intended to support research, development, and handling of this strong oxidizing agent in a laboratory and industrial setting.

Aqueous Solubility

This compound (Ca(MnO₄)₂) is characterized by its high solubility in water. The dissolution is an endothermic process, with solubility increasing as the temperature rises. Quantitative data for the solubility of this compound tetrahydrate is summarized below.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 14 | 331 |

| 25 | 338 |

| Table 1: Quantitative solubility of this compound tetrahydrate in water.[1] |

The compound is described as being freely soluble in water.[2][3] This property, combined with its strong oxidizing nature, makes it a versatile reagent in various aqueous-phase chemical reactions, including water treatment and organic synthesis.[3][4]

Solubility in Organic Solvents

Direct dissolution of this compound in organic solvents is generally not feasible due to its reactivity. The permanganate ion is a powerful oxidizing agent and will react with and decompose in many organic solvents, particularly those that are easily oxidized.

Key observations include:

-

Alcohols (e.g., Ethanol): this compound decomposes in alcohol.[1][2] This reaction typically leads to the reduction of the permanganate ion and the formation of manganese dioxide (MnO₂).[3] Therefore, alcohols are unsuitable as solvents.

-

Chlorinated Hydrocarbons (e.g., Carbon Tetrachloride, Chloroform): this compound is reported to be insoluble in non-polar chlorinated hydrocarbons.[3]

-

Other Organic Solvents: Explosions can occur when this compound, particularly after being treated with sulfuric acid, comes into contact with organic matter such as benzene, carbon disulfide, diethyl ether, and petroleum.[5] Mixtures with acetic acid or acetic anhydride can also be explosive if not kept cold.[5]

Due to this high reactivity, the use of this compound in organic synthesis often requires specialized techniques, such as phase-transfer catalysis, to facilitate reactions in non-aqueous environments without direct dissolution of the salt.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound in water as a function of temperature. This method is based on the principle of creating a saturated solution at an elevated temperature and then determining the concentration at which crystallization begins upon cooling.

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Test tubes (25 x 250 mm) with 2-hole rubber stoppers

-

Thermometer (calibrated)

-

Stirring rod (glass or wire)

-

Hot water bath

-

Burette for precise water addition

-

Analytical balance

-

Beakers

-

Pipettes

-

Ring stand and clamps

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a large test tube.

-

Initial Dissolution: Add a precise volume of distilled water to the test tube.

-

Heating to Dissolution: Place the test tube in a hot water bath and heat the solution while stirring continuously until all the this compound crystals have dissolved.

-

Determining Saturation Temperature: Remove the test tube from the hot water bath and allow it to cool slowly while continuing to stir. Carefully observe the solution and record the temperature at which the first crystals of this compound begin to form. This is the saturation temperature for that specific concentration.

-

Dilution and Repetition: Add a known, precise volume of distilled water to the test tube to create a more dilute solution.

-

Repeat Heating and Cooling: Repeat steps 3 and 4 for the new concentration. Record the new saturation temperature.

-

Data Collection: Continue this process of adding known volumes of water and determining the saturation temperature for at least five different concentrations.

-

Calculation of Solubility: For each data point, calculate the solubility in grams of solute per 100 g of water.

-

Constructing the Solubility Curve: Plot the calculated solubility (y-axis) against the corresponding saturation temperature (x-axis) to generate a solubility curve.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining salt solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CaMn2O8 | CID 24959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Supplier|High-Purity Research Grade [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Decomposition of Calcium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium permanganate, Ca(MnO₄)₂. Due to the limited availability of direct experimental data for this compound, this guide draws upon established knowledge of the thermal behavior of analogous permanganate salts, primarily potassium permanganate (KMnO₄), to infer and contextualize the decomposition process. This document outlines the expected decomposition pathway, products, and the experimental methodologies used to study such reactions. Particular emphasis is placed on thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The information is presented to be of practical value for researchers in chemistry, materials science, and pharmaceutical development who handle or investigate energetic materials.

Introduction

This compound, Ca(MnO₄)₂, is a strong oxidizing agent with applications in various fields, including as a disinfectant and in chemical synthesis.[1][2] The thermal stability of permanganate salts is a critical safety and handling consideration. Upon heating, these compounds undergo decomposition, typically involving redox reactions that result in the formation of metal oxides and the evolution of oxygen gas.[3] Understanding the temperature at which decomposition initiates, the nature of the solid products, and the overall reaction mechanism is essential for safe storage, handling, and application.

While extensive research has been conducted on the thermal decomposition of alkali metal permanganates like potassium permanganate, specific and detailed studies on this compound are less prevalent in the public domain.[4][5] This guide synthesizes the available information and provides a predictive analysis based on the well-documented behavior of similar compounds.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is an oxidation-reduction process. The proposed overall reaction, based on available chemical information, is the decomposition to calcium oxide (CaO), manganese(III) oxide (Mn₂O₃), and oxygen (O₂).[6]

Overall Decomposition Reaction:

Ca(MnO₄)₂ (s) → CaO (s) + Mn₂O₃ (s) + 2O₂ (g)[6]

This reaction indicates that upon heating, solid this compound will break down into two solid oxide products and gaseous oxygen.

For context, the thermal decomposition of the more extensively studied potassium permanganate proceeds at approximately 230°C and yields potassium manganate (K₂MnO₄), manganese dioxide (MnO₂), and oxygen.[3]

Potassium Permanganate Decomposition:

2KMnO₄ (s) → K₂MnO₄ (s) + MnO₂ (s) + O₂ (g)[3]

The difference in the final manganese oxide product (Mn₂O₃ for this compound versus MnO₂ for potassium permanganate) may be attributed to the influence of the divalent calcium cation on the stabilization of the resulting manganese oxide species at the decomposition temperature.

Quantitative Data Summary

Table 1: Thermal Decomposition Temperatures of Various Permanganate Salts

| Compound | Formula | Decomposition Temperature (°C) |

| Potassium Permanganate | KMnO₄ | ~230 |

| Silver(I) Permanganate | AgMnO₄ | ~90 |

| Lithium Permanganate | LiMnO₄ | ~100 |

| Sodium Permanganate | NaMnO₄ | ~150 |

| Rubidium Permanganate | RbMnO₄ | ~290 |

| Cesium Permanganate | CsMnO₄ | ~330 |

| Magnesium Permanganate | Mg(MnO₄)₂ | ~110 |

| Barium Permanganate | Ba(MnO₄)₂ | ~180 |

Note: The decomposition temperatures are approximate and can be influenced by factors such as heating rate and atmospheric conditions. Data compiled from various sources.[4]

The stability of permanganate salts generally increases with the size and decreases with the polarizing power of the cation.[4] Based on this trend, the decomposition temperature of this compound would be expected to be within the range of other divalent metal permanganates.

Experimental Protocols

The primary techniques for studying the thermal decomposition of solids like this compound are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is ideal for determining decomposition temperatures and the stoichiometry of the decomposition reaction by quantifying mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely ground this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).[8]

-

Instrumentation: The sample pan is placed on a sensitive microbalance within a furnace.[7]

-

Atmosphere: A controlled atmosphere, typically an inert gas such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to remove reactive gases and any gaseous decomposition products.[9]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).[8]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting plot of mass versus temperature is called a thermogram.

Differential Thermal Analysis (DTA)

DTA is used to detect thermal events such as phase transitions, melting, and decomposition by measuring the temperature difference between the sample and an inert reference material as they are subjected to the same temperature program.

Methodology:

-

Sample and Reference Preparation: A small sample of this compound is placed in a sample crucible. An inert reference material with similar thermal properties (e.g., alumina, Al₂O₃) is placed in an identical reference crucible.[10]

-

Instrumentation: The sample and reference crucibles are placed in a heated block, each in contact with a thermocouple.

-

Heating Program: The block is heated at a constant rate, subjecting both the sample and the reference to the same temperature profile.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature. An endothermic event (like decomposition) will result in the sample temperature lagging behind the reference temperature, producing a negative peak in the DTA curve. An exothermic event will result in a positive peak.

Visualizations

Proposed Decomposition Pathway of this compound

Experimental Workflow for Thermal Analysis

Safety Considerations

This compound is a strong oxidizing agent.[1] It can accelerate the combustion of other materials and may form explosive mixtures with finely divided combustible materials.[1] Contact with liquid combustibles can lead to spontaneous ignition.[1] Mixtures with certain organic compounds and acids can be explosive.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All thermal decomposition experiments should be conducted in a well-ventilated area or a fume hood, and on a small scale, to safely manage the release of oxygen gas.

Conclusion

While direct and detailed experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, a scientifically sound understanding of its behavior can be inferred from its chemical nature and comparison with analogous permanganate salts. The proposed decomposition to calcium oxide, manganese(III) oxide, and oxygen provides a basis for further investigation. The use of standard thermal analysis techniques such as TGA and DTA, following the protocols outlined in this guide, would be essential to empirically determine the precise decomposition temperatures, validate the reaction products, and elucidate the kinetics of the decomposition process. Such data would be invaluable for ensuring the safe handling and application of this energetic material in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CaMn2O8 | CID 24959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Permanganate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. you-iggy.com [you-iggy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. stemed.site [stemed.site]

- 9. tainstruments.com [tainstruments.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the History, Synthesis, and Properties of Calcium Permanganate

This document provides a comprehensive overview of this compound (Ca(MnO₄)₂), a powerful oxidizing agent. It covers the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and key applications relevant to scientific research and development.

History and Discovery

The history of this compound is intrinsically linked to the broader discovery and characterization of permanganates. The journey began in 1659 when Johann Rudolf Glauber first produced a mixture containing potassium permanganate, noting the distinct color changes in its aqueous solution. However, the true nature of permanganates remained elusive until the 1830s, when Eilhard Mitscherlich accurately determined the formulas for both manganate and permanganate salts, establishing a firm chemical foundation for these compounds[1].

While potassium permanganate became a widely used chemical, the specific isolation and characterization of this compound are not attributed to a single "discovery" event. Instead, its synthesis was a logical extension of the well-established chemistry of the permanganate ion. The first documented, industrially viable methods for its preparation appear much later. Notably, a British patent was issued in 1949 for its synthesis from potassium permanganate and calcium chloride, followed by a U.S. patent in 1950 for a method using aluminum permanganate and calcium oxide[2]. These later developments indicate that while the compound was likely synthesized in laboratory settings prior to this, its larger-scale production and application became a focus in the mid-20th century.

Physicochemical and Quantitative Data

This compound is a purple, deliquescent crystalline solid. It is a potent oxidizing agent, a property that defines its primary applications. Below is a summary of its key quantitative properties.

| Property | Value | Citation(s) |

| Chemical Formula | Ca(MnO₄)₂ | [2][3] |

| Molar Mass | 277.95 g/mol | [2][3] |

| Appearance | Purple, deliquescent crystals | [2][3] |

| Density | 2.49 g/cm³ | [2][3] |

| Melting Point | Decomposes at 140 °C (284 °F; 413 K) (as tetrahydrate) | [2][3] |

| Solubility in Water | Tetrahydrate: 331 g/100 mL at 14 °C338 g/100 mL at 25 °C | [2][3] |

| Solubility in other solvents | Soluble in ammonium hydroxide; decomposes in alcohol. | [2][3] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. The most common laboratory and industrial preparation is a metathesis (double displacement) reaction, valued for its straightforwardness and use of readily available precursors.

Metathesis Reaction Pathway

The primary method for synthesizing this compound involves the reaction between potassium permanganate (KMnO₄) and calcium chloride (CaCl₂) in an aqueous solution. The reaction proceeds as follows:

2KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2KCl(s)

The success of this synthesis hinges on the difference in solubility between the product, this compound, and the byproduct, potassium chloride. This compound is highly soluble in water, whereas potassium chloride is significantly less soluble, especially at lower temperatures. This allows for the separation of the desired product through fractional crystallization[4].

Caption: Synthesis workflow for this compound via metathesis reaction.

Detailed Experimental Protocol: Metathesis Synthesis

This protocol outlines the laboratory-scale synthesis of this compound tetrahydrate.

Materials:

-

Potassium permanganate (KMnO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Deionized water

-

Glassware: Beakers, Erlenmeyer flask, graduated cylinders

-

Heating and stirring plate

-

Filtration apparatus (Buchner funnel, filter paper)

-

Ice bath

Methodology:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of potassium permanganate in a minimal amount of warm deionized water (e.g., 31.6 g of KMnO₄ in 500 mL of water at ~40-50°C). Stir until fully dissolved.

-

In a separate beaker, dissolve a slight excess of anhydrous calcium chloride in deionized water (e.g., 11.1 g of CaCl₂ in 100 mL of water). A slight excess of CaCl₂ helps to drive the reaction to completion[4].

-

-

Reaction:

-

Slowly add the calcium chloride solution to the potassium permanganate solution while stirring continuously.

-

A precipitate of potassium chloride (KCl) will begin to form due to its lower solubility.

-

-

Initial Separation:

-

Heat the mixture gently to around 60-70°C to ensure the reaction is complete and to keep the this compound well dissolved.

-

Allow the solution to cool to room temperature, then place it in an ice bath to maximize the precipitation of KCl.

-

-

Filtration:

-

Filter the cold solution to remove the precipitated potassium chloride. The filtrate is a concentrated solution of this compound.

-

-

Crystallization of this compound:

-

Gently heat the filtrate to reduce its volume by evaporation. Do not boil, as permanganates can decompose at high temperatures.

-

Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Purple crystals of this compound tetrahydrate will form.

-

For higher purity, the crystallization process can be repeated.

-

Alternative Synthesis Pathways

While metathesis is common, other methods for producing this compound exist, often starting from different manganese sources.

Caption: Alternative synthesis routes for this compound.

These alternative routes include:

-

Oxidation of Manganese Dioxide: Reacting manganese dioxide with a solution of calcium hypochlorite and a small amount of calcium hydroxide[2][3].

-

From Aluminum Permanganate: The reaction of aluminum permanganate with calcium oxide[2][3].

Applications and Relevance

This compound's strong oxidizing properties make it valuable in several fields:

-

Water Treatment: It is used for the sterilization of water, where it can remove impurities like iron and hydrogen sulfide[2][3].

-

Organic Synthesis: It serves as a versatile oxidant in various laboratory-scale organic reactions[4].

-

Textile Industry: Used as a bleaching agent and deodorizer[2][3].

-

Historical Military Use: It was a component of Z-Stoff, a catalyst used with hydrogen peroxide for rocket propulsion by the Luftwaffe during World War II[3][5].

Safety and Handling

This compound is a strong oxidizer and requires careful handling.

-

It is non-combustible but will accelerate the burning of combustible materials. Mixtures with finely divided combustible materials may be explosive[2].

-

Contact with certain organic materials (e.g., alcohols) or strong acids like sulfuric acid can cause spontaneous ignition, fires, or explosions[2][3].

-

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Store in a cool, dry place away from combustible materials.

References

- 1. Permanganato di potassio - Wikipedia [it.wikipedia.org]

- 2. This compound | CaMn2O8 | CID 24959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Supplier|High-Purity Research Grade [benchchem.com]

- 5. Sciencemadness Discussion Board - this compound preparation - Powered by XMB 1.9.11 [sciencemadness.org]

Calcium Permanganate: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical safety information for calcium permanganate, compiled from various Safety Data Sheets (SDS). This document is intended to equip laboratory and research professionals with the necessary data to handle this powerful oxidizing agent safely.

Core Safety & Physical Properties

This compound, with the chemical formula Ca(MnO₄)₂, is a purple crystalline solid known for its strong oxidizing properties.[1][2] It is crucial for researchers to be fully aware of its characteristics to ensure safe handling and storage.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | Ca(MnO₄)₂ | [2] |

| Molecular Weight | 277.95 g/mol | [1] |

| Appearance | Purple crystalline solid | [1][2] |

| Density | 2.4 g/cm³ | [1][2][3] |

| Melting Point | Decomposes at 140 °C (tetrahydrate) | [2] |

| Solubility | Freely soluble in water; decomposes in alcohol | [1][2] |

Hazard Identification

This compound is classified as a strong oxidizing agent and poses several significant health and safety risks.

| Hazard Class | Classification | Notes |

| Oxidizing Solids | Category 2 | May intensify fire; oxidizer.[4] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[5] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[4] |

Experimental Safety Protocols & Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[6] |

| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory protective device.[6] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Take precautions to avoid mixing with combustible materials.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from clothing and other combustible materials.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Flood with water and cool all affected containers with flooding quantities of water.[1][6]

-

Specific Hazards: As an oxidizer, it will accelerate the burning of combustible materials.[2][6] May decompose explosively when heated or involved in a fire.[6]

Toxicological and Ecological Information

Understanding the toxicological profile of this compound is essential for risk assessment.

Toxicity Data

| Test | Species | Route | Value |

| LC50 | Poecilia reticulata (guppy) | - | 0.47 mg/l - 96 h |

| EC50 | Daphnia magna (Water flea) | - | 0.06 mg/l - 48 h |

| ErC50 | Desmodesmus subspicatus (green algae) | - | 0.8 mg/l - 72 h |

| NOEC | Desmodesmus subspicatus (green algae) | - | 0.32 mg/l - 72 h |

Note: The provided toxicity data is for Potassium Permanganate, a closely related compound, as specific data for this compound is limited in the searched SDSs.

Ecological Information

This compound is very toxic to aquatic life with long-lasting effects. Environmental release should be avoided.

Visualized Safety Information

To further clarify the hazards and necessary precautions, the following diagrams illustrate key safety-related workflows and relationships.

Caption: Logical relationships of this compound's key hazards.

Caption: General workflow for responding to a this compound spill.

References

- 1. This compound | CaMn2O8 | CID 24959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 10118-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. echemi.com [echemi.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. fishersci.com [fishersci.com]

- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

A Technical Guide to the Theoretical Yield of Calcium Permanganate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing calcium permanganate, Ca(MnO₄)₂, a powerful oxidizing agent with applications in various scientific and industrial fields. The document details the stoichiometry, reaction conditions, and purification methods for each synthetic pathway. A key focus is placed on the theoretical yield, offering a comparative analysis of the different methodologies.

Introduction

This compound (Ca(MnO₄)₂) is an inorganic compound notable for its strong oxidizing properties. It is utilized in water treatment, as a disinfectant, and in various chemical syntheses.[1] The efficient synthesis of high-purity this compound is crucial for its application in research and development. This guide explores the common methods for its preparation, providing a basis for laboratory-scale synthesis and process optimization.

Synthesis Methodologies and Theoretical Yields

The theoretical yield of a reaction is the maximum amount of product that can be generated from the given amounts of reactants, assuming complete conversion and no losses. It is calculated based on the stoichiometry of the balanced chemical equation. Several methods for the synthesis of this compound have been documented.[1][2][3] The primary routes are:

-

Metathesis Reaction: The reaction of potassium permanganate (KMnO₄) with calcium chloride (CaCl₂).

-

Oxidation of Manganese Dioxide: The oxidation of manganese dioxide (MnO₂) using calcium hypochlorite (Ca(ClO)₂) in an alkaline environment.

-

From Aluminum Permanganate: The reaction of aluminum permanganate (Al(MnO₄)₃) with calcium oxide (CaO).

-

From Barium Permanganate: A metathesis reaction between barium permanganate (Ba(MnO₄)₂) and a soluble calcium salt.[1]

The selection of a particular method depends on factors such as the availability and cost of precursors, desired purity, and scalability.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound. It is important to note that while theoretical yields can be calculated stoichiometrically, reported experimental yields in the literature are scarce.

| Synthesis Method | Reactants | Balanced Chemical Equation | Molar Masses ( g/mol ) | Theoretical Molar Ratio (Reactants) | Theoretical Yield of Ca(MnO₄)₂ per mole of Manganese-containing Reactant | Reported Experimental Yield (%) |

| Metathesis Reaction | Potassium Permanganate, Calcium Chloride | 2KMnO₄ + CaCl₂ → Ca(MnO₄)₂ + 2KCl | KMnO₄: 158.03, CaCl₂: 110.98, Ca(MnO₄)₂: 277.95, KCl: 74.55 | 2 : 1 | 138.98 g (0.5 moles) | Not Available |

| Oxidation of MnO₂ | Manganese Dioxide, Calcium Hypochlorite, Calcium Hydroxide | 2MnO₂ + 3Ca(ClO)₂ + 2Ca(OH)₂ → Ca(MnO₄)₂ + 5CaCl₂ + 2H₂O | MnO₂: 86.94, Ca(ClO)₂: 142.98, Ca(OH)₂: 74.09, Ca(MnO₄)₂: 277.95 | 2 : 3 : 2 | 138.98 g (0.5 moles) | Not Available |

| From Aluminum Permanganate | Aluminum Permanganate, Calcium Oxide | Al(MnO₄)₃ + 3CaO → 3Ca(MnO₄)₂ + Al₂O₃ | Al(MnO₄)₃: 383.82, CaO: 56.08, Ca(MnO₄)₂: 277.95, Al₂O₃: 101.96 | 1 : 3 | 833.85 g (3 moles) | Not Available |

Experimental Protocols

Metathesis Reaction of Potassium Permanganate and Calcium Chloride

This is one of the most common methods for preparing this compound.[2] The success of this synthesis hinges on the effective separation of the highly soluble this compound from the potassium chloride byproduct.[1] This is typically achieved through fractional crystallization, which exploits the different solubilities of the two salts at various temperatures.

Reaction Stoichiometry: 2KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2KCl(s)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a concentrated solution of potassium permanganate in deionized water at an elevated temperature (e.g., 50-60 °C) to maximize solubility.

-

Prepare a stoichiometric or slightly excess aqueous solution of calcium chloride. A slight excess of CaCl₂ can help drive the reaction to completion, but a large excess should be avoided as it can complicate the purification process.[1]

-

-

Reaction:

-

Slowly add the calcium chloride solution to the heated potassium permanganate solution while stirring continuously.

-

Maintain the temperature for a set period to ensure the reaction goes to completion.

-

-

Purification by Fractional Crystallization:

-

The principle of this separation relies on the significant difference in the solubility of Ca(MnO₄)₂ and KCl at different temperatures. This compound is very soluble in cold water (331 g/100 mL at 14 °C), while potassium chloride's solubility is much lower in cold water (34.0 g/100 g water at 20 °C) compared to hot water.

-

Slowly cool the reaction mixture to a low temperature (e.g., 0-5 °C). This will cause the less soluble potassium chloride to crystallize out of the solution while the highly soluble this compound remains in the aqueous phase.

-

Separate the precipitated potassium chloride by filtration.

-

-

Isolation of this compound:

-

The resulting filtrate is a concentrated solution of this compound. This solution can be used directly for applications where an aqueous solution is required.

-

To obtain solid this compound, the water can be carefully evaporated under reduced pressure and at a low temperature to prevent decomposition of the permanganate ion.[1]

-

Oxidation of Manganese Dioxide with Calcium Hypochlorite

This method utilizes more readily available and less expensive precursors compared to potassium permanganate.[1]

Reaction Stoichiometry: 2MnO₂(s) + 3Ca(ClO)₂(aq) + 2Ca(OH)₂(aq) → Ca(MnO₄)₂(aq) + 5CaCl₂(aq) + 2H₂O(l)

Experimental Protocol:

-

Reaction Slurry Preparation:

-

Create a slurry of manganese dioxide in water.

-

Add a solution of calcium hypochlorite and a small amount of calcium hydroxide to increase the pH.[2]

-

-

Oxidation:

-

Heat the mixture while stirring vigorously. The hypochlorite acts as the oxidizing agent, converting the manganese from the +4 to the +7 oxidation state.[1] The reaction temperature and time will need to be optimized to maximize conversion and minimize decomposition.

-

-

Purification:

-

After the reaction is complete, the resulting mixture will contain dissolved this compound, calcium chloride, and any unreacted starting materials.

-

The solution can be filtered to remove any solid impurities.

-

Separating the this compound from the large amount of calcium chloride in the solution would likely require fractional crystallization or other chromatographic techniques.

-

Mandatory Visualizations

Logical Relationship of Metathesis Synthesis

Caption: Logical flow of the metathesis synthesis of this compound.

Experimental Workflow for Metathesis Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Spectroscopic Analysis of Calcium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of calcium permanganate, Ca(MnO₄)₂. Due to the limited availability of spectroscopic data specific to this compound, this document primarily focuses on the well-characterized spectroscopic properties of the permanganate ion (MnO₄⁻), which governs the compound's spectral behavior. The methodologies and data presented are drawn from studies of analogous permanganate salts, such as potassium permanganate (KMnO₄), and are directly applicable to the analysis of this compound.

Introduction to this compound

This compound is a potent oxidizing agent with the chemical formula Ca(MnO₄)₂.[1] It consists of a calcium cation (Ca²⁺) and two permanganate anions (MnO₄⁻). The permanganate ion is responsible for its characteristic deep purple color and its strong oxidizing properties. These properties make it a compound of interest in various applications, including organic synthesis, water treatment, and as a disinfectant.[1] Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Spectroscopic techniques are powerful tools for this purpose, offering both qualitative and quantitative information.

Spectroscopic Properties of the Permanganate Ion

The spectroscopic signature of this compound is dominated by the electronic and vibrational transitions of the permanganate ion. The manganese atom in the permanganate ion is in a +7 oxidation state with a d⁰ electronic configuration, leading to its intense color through ligand-to-metal charge transfer (LMCT) transitions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis of permanganate solutions. The permanganate ion exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its intense purple color.[2] The color arises because it absorbs green and yellow light, while transmitting blue and red light, which the human eye perceives as purple.[2]

The absorption spectrum of the permanganate ion in aqueous solution typically shows multiple absorption bands.[3][4][5] The most prominent and well-defined peak, often used for quantitative analysis, is found around 525 nm.[2][3]

Table 1: UV-Visible Absorption Maxima for the Permanganate Ion

| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Reference |

| 525 nm | 3340 M⁻¹ cm⁻¹ | [6] |

| 507 nm, 525 nm, 545 nm | Not specified | [3] |

| 468 nm, 490 nm, 508 nm, 526 nm, 546 nm, 566 nm | Not specified | [5] |

| 310 nm, 530 nm | Not specified | [7] |

Note: The molar absorption coefficient can vary slightly depending on the solvent and the specific permanganate salt.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the molecular structure and bonding within the permanganate ion. The MnO₄⁻ ion has a tetrahedral geometry (Td point group), which dictates its vibrational modes.

In the infrared spectrum, the permanganate ion shows characteristic absorption bands corresponding to its vibrational modes. The primary IR-active modes are the asymmetric stretching (ν₃) and bending (ν₄) vibrations.

Raman spectroscopy is particularly useful for studying the permanganate ion. The totally symmetric stretching mode (ν₁) gives rise to a very strong Raman signal.[8] Overtones of this mode can also be observed, which allows for the determination of anharmonicity constants and harmonic frequencies.[9][10]

Table 2: Vibrational Frequencies of the Permanganate Ion

| Vibrational Mode | Wavenumber (cm⁻¹) in KBr matrix | Wavenumber (cm⁻¹) in KClO₄ matrix | Technique | Reference |